molecular formula C15H12N4O5 B2477081 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941954-35-4

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2477081
CAS No.: 941954-35-4
M. Wt: 328.284
InChI Key: GKHPXWJQFMSMKY-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, has been found to exhibit inhibitory activity against cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and preventing them from breaking down acetylcholine . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels. This can enhance the transmission of signals in the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining its effectiveness in the body .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile

Uniqueness

What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide apart from similar compounds is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHPXWJQFMSMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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